molecular formula C24H51N B072094 Trioctylamine CAS No. 1116-76-3

Trioctylamine

Cat. No. B072094
CAS RN: 1116-76-3
M. Wt: 353.7 g/mol
InChI Key: XTAZYLNFDRKIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05523476

Procedure details

Into a 100 ml glass reactor equipped with a reflux condenser and a stirrer, 20 g (0.091 mol) of the tetrafluorophthalic anhydride prepared in Example 3 and 32.2 g (0.091 mol) of tri-n-octylamine were charged and 3.5 g (0.109 mol) of methanol was dropwise added thereto. Then, the mixture was reacted at 140° C. for 4 hours. After completion of the reaction, the reaction mixture was separated by distillation to obtain 17.5 g of 3,4,5,6-tetrafluorobenzoic acid methyl ester. The yield was 92.3%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([F:15])=[C:4]([F:14])[C:5]([F:13])=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]=12.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC.CO>>[CH3:8][O:10][C:11](=[O:12])[C:6]1[C:5]([F:13])=[C:4]([F:14])[C:3]([F:15])=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
Name
Quantity
32.2 g
Type
reactant
Smiles
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml glass reactor equipped with a reflux condenser and a stirrer
CUSTOM
Type
CUSTOM
Details
Then, the mixture was reacted at 140° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was separated by distillation

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1F)F)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 92.3%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.